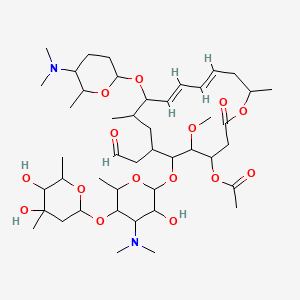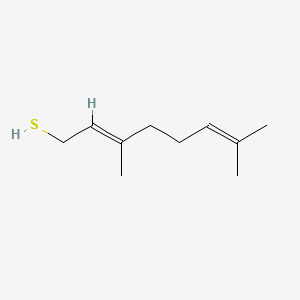![molecular formula C48H93NO8 B1239566 N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1239566.png)
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of glucosylceramide (d18:1/24:0) involves the synthesis of ceramide followed by glycosylation. Ceramide is synthesized through the condensation of sphingosine and a fatty acid. The glycosylation step involves the addition of glucose to the ceramide molecule, typically using glucosyltransferase enzymes under specific conditions .
Industrial Production Methods: Industrial production of glucosylceramide (d18:1/24:0) often involves biotechnological methods, including the use of genetically modified microorganisms to produce the necessary enzymes for synthesis. These methods ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Glucosylceramide (d18:1/24:0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and application .
Major Products Formed: The major products formed from these reactions include modified glucosylceramides with different functional groups, which can be used in various scientific and industrial applications .
Applications De Recherche Scientifique
Glucosylceramide (d18:1/24:0) has a wide range of scientific research applications. In chemistry, it is used as a standard for hydrophilic interaction chromatography-based liquid chromatography mass spectroscopy. In biology, it plays a role in cell signaling and membrane structure. In medicine, it is studied for its potential role in cancer metastasis and other diseases. In industry, it is used in the production of various biotechnological products .
Mécanisme D'action
The mechanism of action of glucosylceramide (d18:1/24:0) involves its role in cell signaling pathways. It interacts with specific proteins and receptors on the cell membrane, leading to the activation of signaling pathways such as the Wnt/β-catenin pathway. This interaction promotes processes like epithelial-mesenchymal transition, which is crucial in cancer metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to glucosylceramide (d18:1/24:0) include glucosylceramide (d18:1/22:0) and glucosylceramide (d18:1/24:1(15Z)). These compounds share similar structures but differ in the length and saturation of the fatty acid chain .
Uniqueness: Glucosylceramide (d18:1/24:0) is unique due to its specific fatty acid chain length and saturation, which influence its biological activity and interactions with cellular components. This uniqueness makes it particularly valuable in specific research and industrial applications .
Propriétés
Formule moléculaire |
C48H93NO8 |
|---|---|
Poids moléculaire |
812.3 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46?,47?,48+/m0/s1 |
Clé InChI |
POQRWMRXUOPCLD-AAAFHMTMSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Description physique |
Solid |
Solubilité |
Insoluble |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



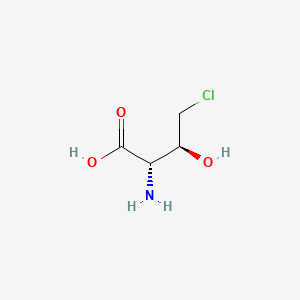

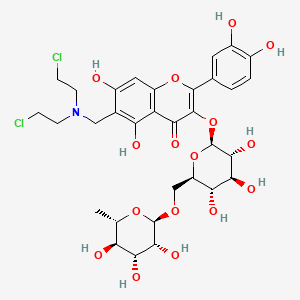

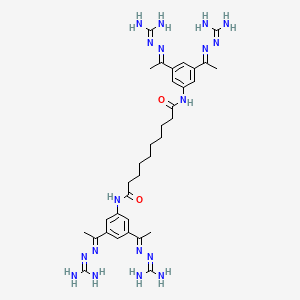
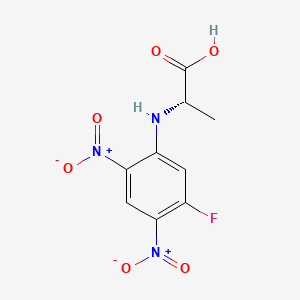
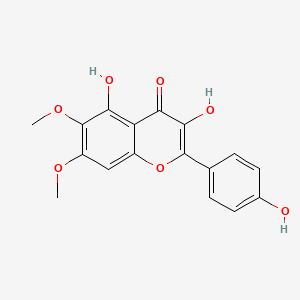
![(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1239498.png)
![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)

![Calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate](/img/structure/B1239504.png)
